![molecular formula C6H4ClN3S B2365306 2-Chlorothieno[2,3-d]pyrimidin-4-amine CAS No. 56844-22-5](/img/structure/B2365306.png)
2-Chlorothieno[2,3-d]pyrimidin-4-amine
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Overview
Description
“2-Chlorothieno[2,3-d]pyrimidin-4-amine” is a chemical compound with the CAS Number: 16234-40-5 and a molecular weight of 185.64 . It is a solid substance and is used in various research and development activities .
Synthesis Analysis
The synthesis of “2-Chlorothieno[2,3-d]pyrimidin-4-amine” derivatives has been reported in several studies . One such method involves the reaction of methyl 2-aminothiophene-3-carboxylate with urea . Another study reported the synthesis of these derivatives under microwave irradiation .
Molecular Structure Analysis
The molecular structure of “2-Chlorothieno[2,3-d]pyrimidin-4-amine” is characterized by a thieno[2,3-d]pyrimidin-4-amine scaffold . This scaffold is associated with a broad range of biological and pharmacological activities .
Chemical Reactions Analysis
The chemical reactions involving “2-Chlorothieno[2,3-d]pyrimidin-4-amine” are complex and can lead to a variety of products . For instance, it has been used as a starting material for the synthesis of various derivatives with potential antimicrobial activity .
Physical And Chemical Properties Analysis
“2-Chlorothieno[2,3-d]pyrimidin-4-amine” is a solid substance . It has a molecular weight of 185.64 . More detailed physical and chemical properties may require further experimental analysis.
Scientific Research Applications
Synthesis Techniques
Innovative Synthetic Strategies : New methods for synthesizing derivatives of 2-Chlorothieno[2,3-d]pyrimidin-4-amine have been developed. These include microwave-assisted synthesis, which shortens reaction time and improves efficiency, and techniques that avoid the use of excessive toxic chemicals (Hesse, Perspicace, & Kirsch, 2007); (Han et al., 2010).
Efficient Annulation Strategies : The development of efficient and high-yield synthetic methods for producing various derivatives, utilizing solvent-free processes and including multiple steps, has been demonstrated (Pokhodylo et al., 2015).
Advancements in Synthesis of Derivatives : Novel synthetic tactics have been explored for creating antimicrobial agents from 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives, showcasing thermal selective reactions and the synthesis of novel compounds (Kanawade et al., 2013).
Antimicrobial and Antitumor Activities
Antifungal and Antimicrobial Potentials : Some thieno[2,3-d]pyrimidine derivatives have shown significant antifungal activities, indicating their potential as antimicrobial agents (Konno et al., 1989).
Antitumor Properties : Research has been conducted on the antitumor activities of certain derivatives, highlighting their promise in cancer research. These studies include the synthesis of new compounds and their evaluation against various cancer cell lines (Sirakanyan et al., 2019); (Huang et al., 2020).
Chemical Properties and Reaction Mechanisms
Exploration of Reaction Mechanisms : Studies have been conducted on the chemical properties of 2-Chlorothieno[2,3-d]pyrimidin-4-amine derivatives, exploring their reaction mechanisms and potential applications (Ding, Yang, & Zhu, 2003); (Grinev & Kaplina, 1985).
Catalysis and Microwave Irradiation : Research on catalysis in the synthesis of thieno[2,3-d]pyrimidines and the use of microwave irradiation has provided insights into more efficient production methods (Jing et al., 2011); (Adib et al., 2015).
properties
IUPAC Name |
2-chlorothieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c7-6-9-4(8)3-1-2-11-5(3)10-6/h1-2H,(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBLWWCPIDMWPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=NC(=C21)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorothieno[2,3-d]pyrimidin-4-amine |
Citations
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